molecular formula C17H18BrNO2S B2708060 2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide CAS No. 2320682-75-3

2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide

Cat. No.: B2708060
CAS No.: 2320682-75-3
M. Wt: 380.3
InChI Key: KTCFJNOFXZYBFN-UHFFFAOYSA-N
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Description

2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound that features a bromine atom, a thiophene ring, and a tetrahydropyran ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a benzamide precursor, followed by the introduction of the thiophene and tetrahydropyran moieties through a series of coupling reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition, temperature regulation, and product isolation can enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can engage in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are used.

    Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.

    Reducing Agents: For reduction reactions, agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(phenylmethyl)benzamide: Lacks the thiophene and tetrahydropyran rings, making it less versatile in certain applications.

    N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide: Similar structure but without the bromine atom, which may affect its reactivity and binding properties.

Uniqueness

2-bromo-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to the combination of the bromine atom, thiophene ring, and tetrahydropyran ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO2S/c18-15-4-2-1-3-14(15)16(20)19-12-17(6-8-21-9-7-17)13-5-10-22-11-13/h1-5,10-11H,6-9,12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCFJNOFXZYBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC=CC=C2Br)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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